molecular formula C17H16ClN5NaO6PS B13400936 8-CPT-2Me-cAMP (sodium)

8-CPT-2Me-cAMP (sodium)

Cat. No.: B13400936
M. Wt: 507.8 g/mol
InChI Key: VHTMKTNUXDACHB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CPT-2Me-cAMP (sodium) involves the chemical modification of adenosine-3’,5’-cyclic monophosphateThe reaction conditions typically involve the use of specific reagents and catalysts to achieve high purity and yield .

Industrial Production Methods

Industrial production of 8-CPT-2Me-cAMP (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistency and efficiency. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .

Chemical Reactions Analysis

Types of Reactions

8-CPT-2Me-cAMP (sodium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving 8-CPT-2Me-cAMP (sodium) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from the reactions of 8-CPT-2Me-cAMP (sodium) depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-CPT-2Me-cAMP (sodium) is unique due to its selective activation of Epac without affecting PKA. This specificity allows researchers to study Epac-mediated signaling pathways without the confounding effects of PKA activation .

Properties

IUPAC Name

sodium;8-(4-chlorophenyl)sulfanyl-9-(7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTMKTNUXDACHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5NaO6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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